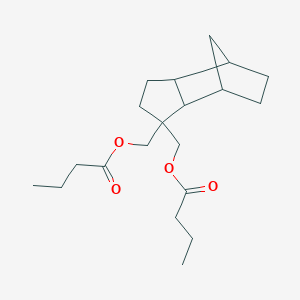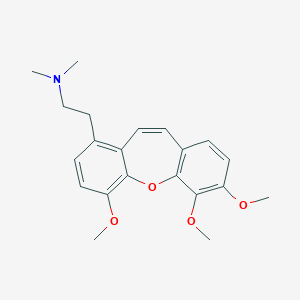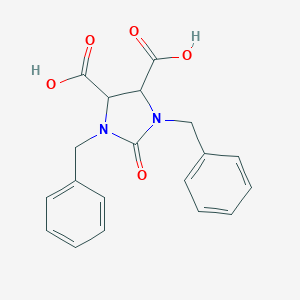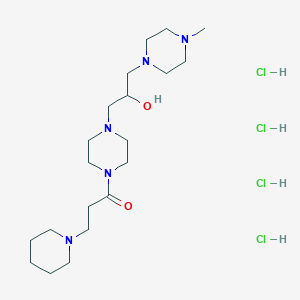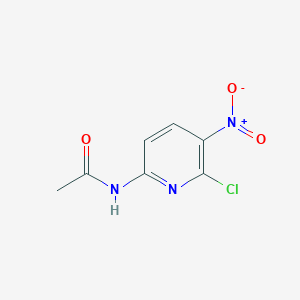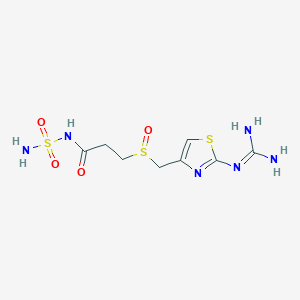
6-Isopropyl-2,3,4-trimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-2,3,4-trimethylpyridine (ITMP) is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a strong odor and is widely used in scientific research. ITMP is a versatile compound that has various applications in the field of biochemistry, pharmacology, and chemical synthesis.
Mechanism of Action
The mechanism of action of 6-Isopropyl-2,3,4-trimethylpyridine is not fully understood. However, it is believed to act as an electron donor and reduce reactive oxygen species (ROS) in cells. 6-Isopropyl-2,3,4-trimethylpyridine has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
6-Isopropyl-2,3,4-trimethylpyridine has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and improve mitochondrial function. 6-Isopropyl-2,3,4-trimethylpyridine has also been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
6-Isopropyl-2,3,4-trimethylpyridine has several advantages for lab experiments. It is readily available and easy to synthesize. It is also a stable compound and can be stored for long periods without degradation. However, 6-Isopropyl-2,3,4-trimethylpyridine has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 6-Isopropyl-2,3,4-trimethylpyridine. One area of interest is its potential as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer. Another area of interest is the development of new synthetic methods for 6-Isopropyl-2,3,4-trimethylpyridine and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 6-Isopropyl-2,3,4-trimethylpyridine and its effects on cellular processes.
Synthesis Methods
The synthesis of 6-Isopropyl-2,3,4-trimethylpyridine involves the reaction of 2,3,4-trimethylpyridine with isopropyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification.
Scientific Research Applications
6-Isopropyl-2,3,4-trimethylpyridine has been extensively used in scientific research due to its unique properties. It is a potent antioxidant and has been shown to protect cells from oxidative stress. It has also been used as a precursor for the synthesis of various pharmaceutical compounds.
properties
CAS RN |
104223-90-7 |
|---|---|
Product Name |
6-Isopropyl-2,3,4-trimethylpyridine |
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2,3,4-trimethyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-7(2)11-6-8(3)9(4)10(5)12-11/h6-7H,1-5H3 |
InChI Key |
GBRDNVJDTBJWJK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C)C)C(C)C |
Canonical SMILES |
CC1=CC(=NC(=C1C)C)C(C)C |
synonyms |
Pyridine, 2,3,4-trimethyl-6-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



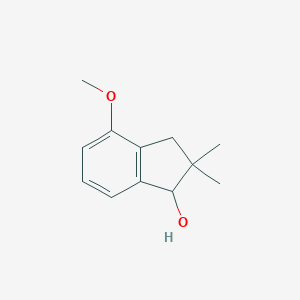



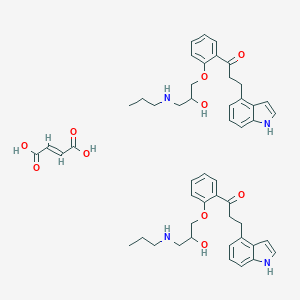
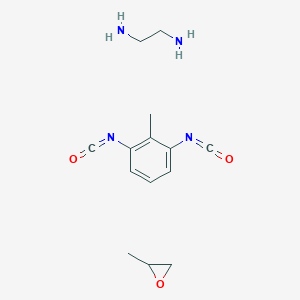
![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
